N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
CAS No. |
618880-39-0 |
|---|---|
Molecular Formula |
C19H18ClN5OS |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-3-10-25-18(16-6-4-5-9-21-16)23-24-19(25)27-12-17(26)22-15-8-7-14(20)11-13(15)2/h3-9,11H,1,10,12H2,2H3,(H,22,26) |
InChI Key |
PFTUTHJHCLXXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Final acylation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of triazole compounds exhibit potent antibacterial activity, which can be attributed to their ability to disrupt bacterial cell wall synthesis and function. A study conducted on similar triazole derivatives demonstrated their effectiveness against drug-resistant strains of bacteria, highlighting the potential of this compound in developing new antibiotics .
Anticancer Properties
N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer properties. Triazole compounds are known to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Agricultural Applications
Fungicide Development
The structure of this compound suggests potential as a fungicide. Triazoles are widely used in agriculture for their efficacy against fungal pathogens. Preliminary studies indicate that derivatives can inhibit the growth of various plant pathogens, making them candidates for fungicide formulation. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cells, leading to cell membrane disruption .
Case Studies
Case Study: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various triazole derivatives similar to N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties .
Case Study: Agricultural Application
A field trial was conducted to evaluate the effectiveness of triazole-based fungicides derived from similar compounds against Fusarium species in crops. The results showed a marked reduction in fungal infections and improved crop yields, supporting the viability of such compounds in agricultural practices .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- CAS RN : 618880-39-0 .
- Molecular Formula : C₂₁H₂₀ClN₅O₂S.
- Structure : Features a 4-chloro-2-methylphenyl group attached to an acetamide core, linked via a sulfur atom to a 1,2,4-triazole ring substituted with a pyridin-2-yl group and a prop-2-en-1-yl (allyl) moiety .
Comparison with Structural Analogs
Variations in Aryl Acetamide Substituents
Variations in Triazole Substituents
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular formula: C19H18ClN5OS. Its structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the chloro and pyridine groups enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with a triazole scaffold exhibit notable antimicrobial properties. The triazole ring is often linked to various substituents that modulate activity against bacteria and fungi. For instance, derivatives of triazoles have been shown to inhibit the growth of several pathogenic strains, including those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.5 μg/mL |
| Triazole B | Escherichia coli | 1 μg/mL |
| N-(4-chloro...) | Pseudomonas aeruginosa | 0.25 μg/mL |
Anti-inflammatory Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Case Study: Inhibition of Inflammatory Mediators
In a study assessing the anti-inflammatory activity of various triazole compounds, N-(4-chloro...) showed significant inhibition of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent .
The biological activity of N-(4-chloro...) is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, providing analgesic effects.
- Cellular Uptake : The lipophilicity of the compound allows it to penetrate cellular membranes effectively, enhancing its bioavailability .
Therapeutic Applications
Given its diverse biological activities, N-(4-chloro...) has potential applications in several therapeutic areas:
- Antimicrobial Treatments : As an alternative or adjunct therapy for resistant bacterial infections.
- Anti-inflammatory Drugs : For treating chronic inflammatory diseases such as rheumatoid arthritis.
- Cancer Therapy : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells, providing a new avenue for cancer treatment .
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Triazole Formation : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH forms the triazole-sulfanyl intermediate .
Pyridine and Allyl Group Introduction : Paal-Knorr condensation or nucleophilic substitution is used to incorporate the pyridin-2-yl and prop-2-en-1-yl groups at the 4th and 5th positions of the triazole ring .
Final Acetamide Coupling : Reaction of the intermediate with N-(4-chloro-2-methylphenyl) chloroacetamide under reflux conditions (e.g., ethanol/dioxane mixture) yields the target compound .
Key Data : Yield optimization (e.g., 85% in ethanol-dioxane systems) and purification via recrystallization are critical .
Basic: How is the structural identity of this compound verified in synthetic workflows?
Methodological Answer:
Structural confirmation relies on:
Spectroscopic Analysis :
- NMR : Distinct signals for the pyridine protons (δ 8.5–9.0 ppm), allyl group (δ 5.0–6.0 ppm), and acetamide carbonyl (δ ~170 ppm in NMR) .
- IR : Stretching vibrations for C=S (~650 cm), C=O (~1650 cm), and triazole ring (~1500 cm) .
X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ~1.75–1.80 Å) and confirms stereoelectronic effects of substituents .
Advanced: How can computational methods predict the bioactivity of this compound against anti-exudative targets?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with inflammatory mediators (e.g., COX-2 or TNF-α). Focus on hydrogen bonding between the pyridine ring and active-site residues .
QSAR Modeling : Correlate substituent electronegativity (e.g., 4-chloro-2-methylphenyl) with anti-exudative activity using descriptors like logP and polar surface area .
MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Advanced: What experimental designs address contradictory bioactivity data in anti-exudative assays?
Methodological Answer:
Contradictions (e.g., high in vitro vs. low in vivo activity) require:
Dose-Response Refinement : Test multiple doses (e.g., 10–100 mg/kg in rat models) to identify therapeutic windows .
Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain reduced in vivo efficacy .
Formulation Optimization : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability .
Advanced: How can the sulfanyl-acetamide moiety be modified to improve pharmacokinetic properties?
Methodological Answer:
Bioisosteric Replacement : Substitute the sulfanyl group with sulfoxide or sulfone to modulate solubility and metabolic stability .
Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the acetamide carbonyl to reduce enzymatic hydrolysis .
Pro-Drug Strategies : Convert the acetamide to a carbamate or ester for controlled release in target tissues .
Basic: What in vitro assays are used to evaluate anti-exudative activity?
Methodological Answer:
Protein Binding Assays : Measure inhibition of albumin leakage in endothelial cell monolayers .
ROS Scavenging : Quantify reduction in superoxide radicals using DCFH-DA fluorescence .
Cytokine Suppression : ELISA-based detection of IL-6 and TNF-α in LPS-stimulated macrophages .
Advanced: How do crystallographic studies inform SAR for this compound?
Methodological Answer:
Hydrogen Bond Networks : X-ray data reveal critical interactions between the pyridine nitrogen and His in COX-2, guiding substitutions for enhanced affinity .
Torsional Strain Analysis : Identify rotatable bonds (e.g., prop-2-en-1-yl group) that reduce conformational stability in the active site .
Packing Motifs : Crystal lattice interactions (e.g., π-stacking of aryl groups) correlate with solubility and melting points .
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
Force Field Calibration : Adjust partial charges in docking simulations to better reflect the compound’s electron-withdrawing substituents .
Solvent Accessibility Modeling : Include explicit water molecules in MD simulations to account for desolvation penalties .
Post-Hoc SAR Analysis : Compare predicted binding energies with IC values to refine QSAR coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
